REACTION_CXSMILES
|
COC(=O)[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1Cl.[NH2:15][C:16]1C=C[CH:19]=[CH:18][C:17]=1N.C([N:25]([CH2:28][CH3:29])[CH2:26]C)C.CS(C)=[O:32]>O>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]2[NH:15][C:16]3[CH:17]=[CH:18][CH:19]=[CH:29][C:28]=3[NH:25][C:26](=[O:32])[C:5]=2[CH:6]=1)([O-:12])=[O:11]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
|
Name
|
|
Quantity
|
69.6 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
120C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reddish-brown precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (2×30 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(NC3=C(NC2=O)C=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |